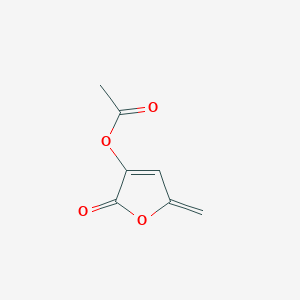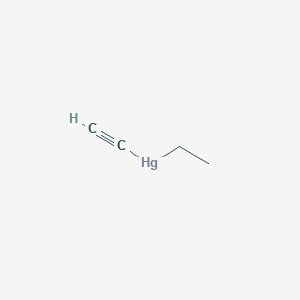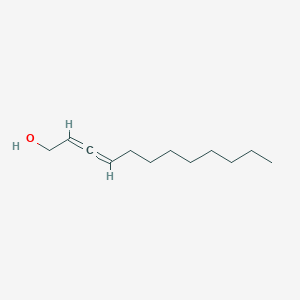
2(5H)-Furanone, 3-(acetyloxy)-5-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-(acetyloxy)-5-methylene- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(acetyloxy)-5-methylene- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through cyclization reactions involving appropriate precursors such as 4-hydroxy-2-butanone.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using reagents like acetic anhydride in the presence of a base such as pyridine.
Addition of the Methylene Group: The methylene group can be added through reactions involving methylene transfer reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3-(acetyloxy)-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to dihydrofuranone derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-(acetyloxy)-5-methylene- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-(acetyloxy)-5-methylene- involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of reactive intermediates that interact with enzymes and receptors. The methylene group can participate in various chemical transformations, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 3-hydroxy-5-methylene-: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2(5H)-Furanone, 3-(acetyloxy)-5-ethyl-: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
2(5H)-Furanone, 3-(acetyloxy)-5-methylene- is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
82242-80-6 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
(5-methylidene-2-oxofuran-3-yl) acetate |
InChI |
InChI=1S/C7H6O4/c1-4-3-6(7(9)10-4)11-5(2)8/h3H,1H2,2H3 |
Clave InChI |
FURKFHDWKORGKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)




![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)


![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
